5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
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Overview
Description
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted imidazole, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while also considering cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and oxazine derivatives, such as:
- 3-phenyl-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid
- 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride .
Uniqueness
What sets 5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid apart is its specific fusion of the imidazole and oxazine rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1367987-96-9 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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